3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole
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Overview
Description
3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a 3,4-dimethoxyphenyl group attached to the isoxazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their potential as corrosion inhibitors .
Mode of Action
Related compounds, such as 3,4-dimethoxy phenyl thiosemicarbazone, have been shown to interact with their targets (such as copper) through chemical adsorption . This interaction forms a protective layer on the target surface, which inhibits corrosion .
Biochemical Pathways
The formation of self-assembled monolayers (sams) is a common process involving similar compounds . In this process, the compound forms a monolayer on a surface, altering its properties .
Result of Action
Similar compounds have been shown to form a protective layer on surfaces, which can inhibit corrosion . This suggests that 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole may have similar effects.
Action Environment
The action of this compound can be influenced by environmental factors. For example, the formation of a protective layer by similar compounds has been shown to occur at elevated temperatures and in the presence of protons . Therefore, the action, efficacy, and stability of this compound may also be influenced by similar environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of isoxazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction Products: Isoxazolidines from the reduction of the isoxazole ring.
Scientific Research Applications
3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-3,4-dimethoxypyridine: Similar in structure but contains a pyridine ring instead of an isoxazole ring.
3,4-Dimethoxyphenyl isothiocyanate: Contains the same 3,4-dimethoxyphenyl group but has an isothiocyanate functional group instead of a chloromethyl group.
3,4-Dimethoxycinnamic acid: Contains the 3,4-dimethoxyphenyl group but has a cinnamic acid moiety instead of an isoxazole ring.
Uniqueness
3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole is unique due to the combination of its isoxazole ring, chloromethyl group, and 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
3-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKUCDQSYROPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CCl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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